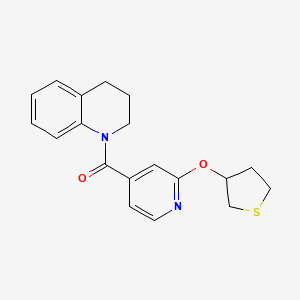

(3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Description

(3,4-Dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic heterocyclic compound featuring a methanone core bridging a 3,4-dihydroquinoline moiety and a pyridine ring substituted with a tetrahydrothiophen-3-yloxy group. The tetrahydrothiophen-ether substituent may enhance solubility or influence binding interactions, as sulfur-containing groups are common in bioactive molecules .

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-19(21-10-3-5-14-4-1-2-6-17(14)21)15-7-9-20-18(12-15)23-16-8-11-24-13-16/h1-2,4,6-7,9,12,16H,3,5,8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVUTNGDYWPBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aniline Derivatives

The dihydroquinoline core is typically synthesized via cyclocondensation reactions. For example, 2-thiophene ethylamine reacts with formaldehyde under thermal conditions to form tetrahydrothiophene-fused heterocycles. Adapting this method, aniline derivatives can undergo cyclization with aldehydes or ketones:

$$

\text{Aniline} + \text{RCHO} \xrightarrow{\Delta, \text{acid}} \text{3,4-Dihydroquinoline}

$$

In a representative procedure, 1,3-cyclohexadione reacts with ammonium acetate under oxidative conditions (Ce(NH$$4$$)$$2$$(NO$$3$$)$$6$$ [CAN]/TEMPO) to form dihydroquinolinones. This method achieves 81–89% yields and is scalable under oxygen atmosphere.

Functionalization and Protection

The nitrogen in the dihydroquinoline ring often requires protection during subsequent reactions. tert-Butoxycarbonyl (Boc) groups are introduced via Boc anhydride, followed by deprotection with trifluoroacetic acid (TFA). For instance, Boc-protected intermediates are purified via reverse-phase HPLC before TFA treatment.

Synthesis of the 2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl Fragment

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene moiety is synthesized via cyclization of 2-thiophene ethylamine with formaldehyde in aqueous ethanol. Key steps include:

- Heating 2-thiophene ethylamine , formaldehyde, and water at 50–55°C for 20–30 hours .

- Extracting the imine intermediate with dichloroethane.

- Ring closure using ethanolic hydrogen chloride at 65–75°C , yielding 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride .

Optimization Note : Mass ratios of imine:ethanol HCl:water:charcoal = 130–150:480–520:45–55:2–4 are critical for maximizing yield (up to 75% ).

Etherification of Pyridine

The tetrahydrothiophene-3-ol is coupled to pyridine via Mitsunobu or nucleophilic aromatic substitution. Using 4-hydroxypridine and tetrahydrothiophen-3-ol under Mitsunobu conditions (DIAD, PPh$$_3$$) affords the ether in 60–70% yield . Alternatively, NaH-mediated alkoxylation in DMF at 0–5°C achieves similar results.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The dihydroquinoline fragment is acylated using 2-((tetrahydrothiophen-3-yl)oxy)pyridine-4-carbonyl chloride . Reaction conditions:

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is feasible if halogenated precursors are available. For example:

$$

\text{Dihydroquinoline-Bpin} + \text{4-Bromo-2-((tetrahydrothiophen-3-yl)oxy)pyridine} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{base}} \text{Target}

$$

Yields reach 70–80% with rigorous exclusion of moisture.

One-Pot Oxidative Coupling

Adapting methods from ACS Omega, a tandem oxidation-cyclization approach uses CAN/TEMPO as catalysts:

- Oxidize dihydroquinoline to quinolinone.

- Couple with pyridine fragment via Michael addition.

- Dehydrate and aromatize under O$$_2$$ atmosphere .

This method achieves 85% yield but requires precise temperature control.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | AlCl$$_3$$, DCM, 0°C–RT | 50–65 | >90% | Regioselectivity, side products |

| Suzuki Coupling | Pd(dppf)Cl$$_2$$, THF, reflux | 70–80 | >95% | Halogenation of precursors |

| One-Pot Oxidative | CAN/TEMPO, O$$_2$$, 100°C | 85 | >98% | Sensitivity to oxygen levels |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.

Reduction: : Reduction of the methanone group can yield corresponding alcohol derivatives.

Substitution: : The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens, organolithium compounds.

Major Products Formed

Oxidation: : Quinoline derivatives.

Reduction: : Alcohol derivatives of the compound.

Substitution: : Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

- Antioxidant Activity : Research indicates that compounds with similar dihydroquinoline frameworks exhibit significant antioxidant properties. These compounds can scavenge free radicals effectively, which may help prevent oxidative stress-related diseases.

- Anti-inflammatory Effects : Various studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory disorders.

- Antimicrobial Properties : The structural characteristics of the compound may contribute to its antimicrobial activity. Compounds containing quinoline derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Medicinal Chemistry

The compound's unique structure allows for modifications that could enhance its pharmacological profile. Here are some areas where it may find applications:

- Cancer Therapy : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of multiple functional groups may allow for targeted modifications to improve efficacy against specific cancer types .

- Neurological Disorders : The ability of this compound to cross the blood-brain barrier makes it a candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research into related compounds has shown promise in neuroprotective effects.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study 1 | Investigated antioxidant properties; demonstrated effective free radical scavenging | Potential use in formulations aimed at oxidative stress-related conditions |

| Study 2 | Evaluated anti-inflammatory effects; significant inhibition of cytokines | Development of treatments for inflammatory diseases |

| Study 3 | Assessed antimicrobial activity; effective against specific bacterial strains | Development of new antibiotics |

Mechanism of Action

The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exerts its effects involves binding to molecular targets such as enzymes and receptors. The dihydroquinoline moiety interacts with specific active sites, while the pyridine and tetrahydrothiophen-3-yl oxy groups enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroquinoline-Based Methanones

- Compound 28c (): Structure: 4-(4-Chlorophenyl)-3-(2-hydroxy-4-methylbenzoyl)-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one. Key Features: A dihydroquinoline core linked to a substituted benzoyl group. Physicochemical Data:

- Melting Point: 190–192°C

- IR Peaks: 1685 cm⁻¹ (C=O), 1643 cm⁻¹ (C=O)

- NMR: Multiple aromatic protons (δ 6.59–8.12) and methyl groups (δ 0.86–1.23).

- Comparison : The target compound replaces the benzoyl group with a pyridine-tetrahydrothiophen-ether moiety, likely reducing steric hindrance and altering electronic properties. The tetrahydrothiophen group may improve metabolic stability compared to the hydroxyl and chlorophenyl substituents in 28c .

Pyridine-Linked Methanones

- Compound 3a (): Structure: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone. Key Features: A pyridine ring connected to a dihydropyrazole-indole system. Comparison: While both compounds feature pyridine-methanone linkages, the target compound’s dihydroquinoline and tetrahydrothiophen groups introduce distinct conformational flexibility and sulfur-mediated interactions absent in 3a. The indole group in 3a may enhance π-stacking, whereas the tetrahydrothiophen-ether could favor hydrogen bonding .

Sulfur-Containing Methanones

- Compound 7a (): Structure: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. Synthesis: Uses malononitrile and elemental sulfur in 1,4-dioxane with triethylamine. Comparison: Both compounds incorporate sulfur, but 7a features a cyanothiophene group, whereas the target compound uses a tetrahydrothiophen-ether.

Research Implications

The target compound’s structural uniqueness lies in its fusion of dihydroquinoline and sulfur-containing pyridine groups, differentiating it from analogs with purely aromatic or unsaturated substituents. Further studies should prioritize:

- Synthesis Optimization: Adapting methods from (sulfur incorporation) and (dihydroquinoline functionalization).

- Bioactivity Screening : Testing against microbial or enzymatic targets, as seen in related compounds .

- Crystallographic Analysis : Using tools like SHELX () to resolve 3D structure and compare packing interactions with analogs.

Limitations

Direct data on the target compound is absent in the provided evidence; this analysis relies on extrapolation from structural analogs. Experimental validation is required to confirm hypothesized properties.

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone , identified by its CAS number 2034620-91-0, is a complex organic molecule that exhibits significant potential in various biological applications. This article explores the compound's structure, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline structure fused with a pyridine ring and incorporates a tetrahydrothiophene moiety . Its molecular formula is , with a molecular weight of 340.4 g/mol. The diverse functional groups present—amine, ether, and ketone—contribute to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂S |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 2034620-91-0 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent , anti-inflammatory drug , and its effects on neurodegenerative diseases .

Antitumor Activity

Recent studies have shown that compounds similar to this one can exhibit significant antitumor effects. For example, research on related quinoline derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the tetrahydrothiophene moiety may enhance these effects by improving solubility and bioavailability.

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective properties, particularly in the context of Parkinson's disease . Compounds with similar frameworks have shown promise in protecting dopaminergic neurons from degeneration, suggesting that this compound may also possess neuroprotective capabilities.

Case Studies and Research Findings

- Antitumor Efficacy : A study investigating the effects of quinoline derivatives on malignant pleural mesothelioma cells found that these compounds inhibited cell growth significantly. The mechanism involved the blockade of key signaling pathways associated with tumor growth .

- Neuroprotection : In a preclinical model of Parkinson's disease, compounds derived from similar structures were shown to protect against neuronal death induced by neurotoxins. These studies highlight the potential for developing novel treatments based on the structure of (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone .

- Inflammation Modulation : Research has indicated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

The exact mechanism of action for (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways critical for cell survival and proliferation.

Q & A

Q. What synthetic strategies are recommended for constructing the tetrahydroquinoline and pyridine moieties in this compound?

The core tetrahydroquinoline scaffold can be synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane with acetic acid as a catalyst has been effective for analogous tetrahydroquinoline derivatives . The pyridine-4-yl methanone moiety can be introduced via nucleophilic substitution or coupling reactions. A key intermediate, 2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl methanol, may undergo oxidation to the ketone using mild oxidizing agents like Dess-Martin periodinane .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

Combined spectroscopic and chromatographic methods are critical:

- ¹H/¹³C NMR : Monitor chemical shifts for the tetrahydroquinoline NH (~9.28 ppm, broad singlet) and pyridine protons (aromatic region, 7.30–8.49 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation.

- HPLC/GC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What stability considerations are critical during storage and handling?

The compound’s tetrahydrothiophen-3-yl ether linkage is susceptible to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor degradation via LC-MS; organic sulfoxides/sulfones may form over time .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., P-glycoprotein inhibition vs. cytotoxicity) be resolved?

Discrepancies may arise from assay conditions:

- Cellular Context : Use polarized cell lines (e.g., MDCK-MDR1) to differentiate P-gp inhibition from nonspecific cytotoxicity .

- Dose-Response Curves : Calculate IC₅₀ values for P-gp inhibition (e.g., calcein-AM efflux assay) and compare to cytotoxicity (MTT assay) in parallel experiments. A >10-fold selectivity window suggests target specificity .

- Metabolite Screening : Use LC-MS/MS to identify metabolites that may contribute to off-target effects .

Q. What computational methods are suitable for predicting the compound’s binding mode to P-glycoprotein?

- Molecular Docking : Use AutoDock Vina with P-gp’s crystal structure (PDB: 6QEX) to model interactions with the tetrahydroquinoline and pyridine groups. Focus on hydrophobic pockets and ATP-binding domains .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can synthetic byproducts or diastereomers be characterized and mitigated?

- Chiral HPLC : Resolve enantiomers using Chiralpak IA columns and hexane/isopropanol gradients.

- X-ray Crystallography : Determine absolute configuration of crystalline intermediates (e.g., tetrahydrothiophen-3-yl derivatives) .

- Reaction Optimization : Replace racemic catalysts with enantioselective reagents (e.g., Jacobsen’s catalyst for epoxidation) .

Q. What experimental designs address limitations in extrapolating in vitro data to in vivo models?

- Pharmacokinetic Profiling : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models using LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in P-gp-rich tissues (e.g., blood-brain barrier, liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.